![molecular formula C23H24ClN3O3S B11938282 (NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)
(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foliglurax hydrochloride is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). It is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . This compound has shown potential in reducing motor disability and alleviating levodopa-induced dyskinesia in preclinical models .
Preparation Methods
The synthesis of Foliglurax hydrochloride involves several steps. The mother liquor preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound’s synthesis likely involves standard organic synthesis techniques, including the use of protective groups and purification steps.
Chemical Reactions Analysis
Foliglurax hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group in Foliglurax can undergo oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The morpholine ring in Foliglurax can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Foliglurax hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.
Biology: The compound is used to investigate the role of mGluR4 in various biological processes.
Industry: The compound’s ability to modulate glutamate receptors makes it a candidate for developing new treatments for neurological disorders.
Mechanism of Action
Foliglurax hydrochloride exerts its effects by positively modulating the metabotropic glutamate receptor 4 (mGluR4). This modulation leads to the inhibition of glutamate release, normalizing neuronal activity in the basal ganglia . The compound’s neuroprotective effects are attributed to its ability to reduce inflammation and protect dopaminergic neurons .
Comparison with Similar Compounds
Foliglurax hydrochloride is unique in its high selectivity and potency as a positive allosteric modulator of mGluR4. Similar compounds include other positive allosteric modulators of metabotropic glutamate receptors, such as:
ADX88178: Another mGluR4 positive allosteric modulator with potential therapeutic effects in Parkinson’s disease.
VU0155041: A compound that modulates mGluR4 and has shown promise in preclinical studies.
Foliglurax hydrochloride stands out due to its high brain penetration and specific targeting of mGluR4, making it a promising candidate for treating neurological disorders .
Properties
Molecular Formula |
C23H24ClN3O3S |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19-; |
InChI Key |
LOBGNYCFXPNFJB-VQFXXQHUSA-N |
Isomeric SMILES |
C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N/O)C4=NC=C5C=CSC5=C4.Cl |
Canonical SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



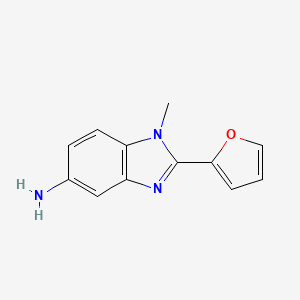
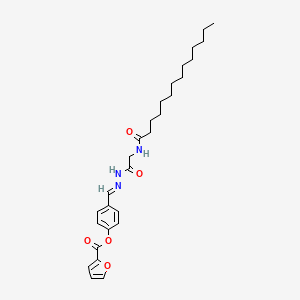
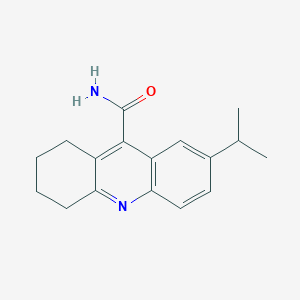
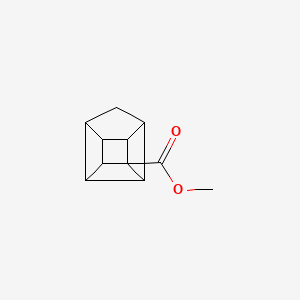
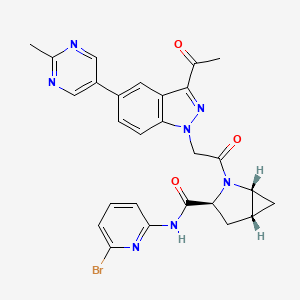
![3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B11938220.png)

![Anthracene, 9-[(hexylthio)methyl]-](/img/structure/B11938235.png)
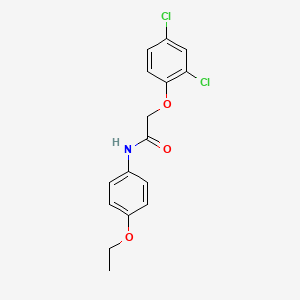
![2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one](/img/structure/B11938252.png)
![[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
